

# Potential off-target effects of SGC-CBP30

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

[Get Quote](#)

## Technical Support Center: SGC-CBP30

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SGC-CBP30**.

## Frequently Asked Questions (FAQs)

Q1: What is **SGC-CBP30** and what are its primary targets?

A1: **SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are histone acetyltransferases that play a crucial role in regulating gene expression.[3][4] **SGC-CBP30** acts as an acetyl-lysine competitive inhibitor.[4]

Q2: What are the known off-targets of **SGC-CBP30**?

A2: The most well-characterized off-targets of **SGC-CBP30** are the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, specifically BRD2, BRD3, and BRD4.[5][6] It exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).[2] Weaker activity has also been reported against some G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, such as Adrenergic receptor alpha 2C and PDE5.[5] A study has also identified the efflux transporter ABCG2 as a potential off-target.[7][8]

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use **SGC-CBP30** at the lowest effective concentration and for the shortest possible duration.<sup>[6]</sup> Running parallel experiments with a structurally distinct CBP/p300 inhibitor (e.g., I-CBP112) can help confirm that the observed phenotype is due to on-target activity.<sup>[6][9]</sup> Additionally, using a negative control compound, such as **SGC-CBP30N**, which is structurally similar but inactive against the target, is recommended to differentiate on-target from non-specific effects.<sup>[10][11]</sup> Genetic validation methods, such as siRNA or CRISPR-mediated knockdown of CBP and p300, can also be employed to corroborate the findings.<sup>[9][12]</sup>

Q4: What is the recommended concentration range for using **SGC-CBP30** in cell-based assays?

A4: The optimal concentration of **SGC-CBP30** will vary depending on the cell type and experimental context. It is recommended to perform a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect.<sup>[13]</sup> Cellular activity is typically observed in the low micromolar range (e.g., 1  $\mu$ M).<sup>[14]</sup> However, at higher concentrations (e.g., >2.5  $\mu$ M), the risk of engaging off-targets like BET bromodomains increases.<sup>[5][6]</sup>

Q5: Are there alternative chemical probes for studying CBP/p300 function?

A5: Yes, several other chemical probes for CBP/p300 are available. I-CBP112 is a structurally different inhibitor that can be used as an orthogonal control.<sup>[4][6]</sup> CPI-637 is another alternative with a reported higher selectivity over BET bromodomains.<sup>[5]</sup> Using multiple probes with different chemical scaffolds can strengthen the evidence that the observed biological effects are due to the inhibition of CBP/p300.<sup>[11][15]</sup>

## Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with **SGC-CBP30**.

Problem 1: Unexpected or inconsistent experimental results.

- Possible Cause: Off-target effects due to high inhibitor concentration.
- Solution:

- Perform a Dose-Response Curve: Determine the IC<sub>50</sub> or EC<sub>50</sub> for your specific assay to identify the optimal concentration range.[\[13\]](#)
- Titrate Down the Concentration: Use the lowest concentration of **SGC-CBP30** that still produces the expected on-target phenotype.
- Consult Selectivity Data: Refer to the selectivity profile of **SGC-CBP30** to understand potential off-targets at different concentrations (see Tables 1 and 2).

Problem 2: Phenotype resembles that of a BET inhibitor.

- Possible Cause: At higher concentrations, **SGC-CBP30** can inhibit BET bromodomains.[\[5\]](#)[\[6\]](#)
- Solution:
  - Use an Orthogonal Approach: Repeat the experiment with a structurally unrelated CBP/p300 inhibitor that has a different off-target profile (e.g., I-CBP112).[\[6\]](#)
  - Employ a BET Inhibitor Control: Include a potent BET inhibitor (e.g., JQ1) as a positive control to distinguish between CBP/p300 and BET-driven phenotypes.[\[16\]](#)
  - Genetic Validation: Use siRNA or CRISPR to specifically knock down CBP and/or p300 and see if the phenotype is recapitulated.[\[9\]](#)

Problem 3: The observed phenotype is not rescued by overexpression of CBP/p300.

- Possible Cause: The phenotype may be due to an off-target effect or the inhibitor may be affecting a non-catalytic function of CBP/p300 that is not rescued by simple overexpression.
- Solution:
  - Use a Negative Control: Treat cells with the inactive analog **SGC-CBP30N**.[\[10\]](#) If the phenotype persists, it is likely an off-target effect.
  - Test for ABCG2 Inhibition: If your cells express the ABCG2 transporter, consider if its inhibition could be responsible for the observed phenotype, especially if using combination treatments.[\[7\]](#)[\[8\]](#)

- Comprehensive Off-Target Profiling: If the phenotype is critical and unexplained, consider broader off-target profiling assays like kinase or GPCR panels.[\[13\]](#)

## Data Presentation

Table 1: On-Target and Key Off-Target Binding Affinities of **SGC-CBP30**

Target	Assay Type	Affinity (Kd / IC50)	Reference(s)
CBP	Dissociation Constant (Kd)	21 nM	<a href="#">[2]</a> <a href="#">[17]</a>
p300	Dissociation Constant (Kd)	32 nM	<a href="#">[2]</a>
p300	Biolayer Interference (Kd)	47 nM	<a href="#">[5]</a>
CBP	IC50	21 - 69 nM	<a href="#">[3]</a>
p300	IC50	38 nM	<a href="#">[3]</a>
BRD4(1)	Dissociation Constant (Kd)	850 nM	<a href="#">[5]</a>
Adrenergic Receptor Alpha 2C	IC50	0.11 µM	<a href="#">[5]</a>
PDE5	IC50	0.15 µM	<a href="#">[5]</a>
Adrenergic Receptor Alpha 2A	IC50	0.57 µM	<a href="#">[5]</a>
PAF	IC50	0.51 µM	<a href="#">[5]</a>

Table 2: Selectivity Profile of **SGC-CBP30** Against Bromodomain Families

Bromodomain Family	Interaction	Selectivity Window	Reference(s)
BET (BRD4(1))	Weak Inhibition	~40-fold selective for CBP	[5][15]
BET (BRD2, BRD3)	Weak Inhibition	Activity observed in DSF assays	[5]
Other Bromodomains	No Significant Activity	Tested against a panel of 45 bromodomains	[5][18]

## Experimental Protocols

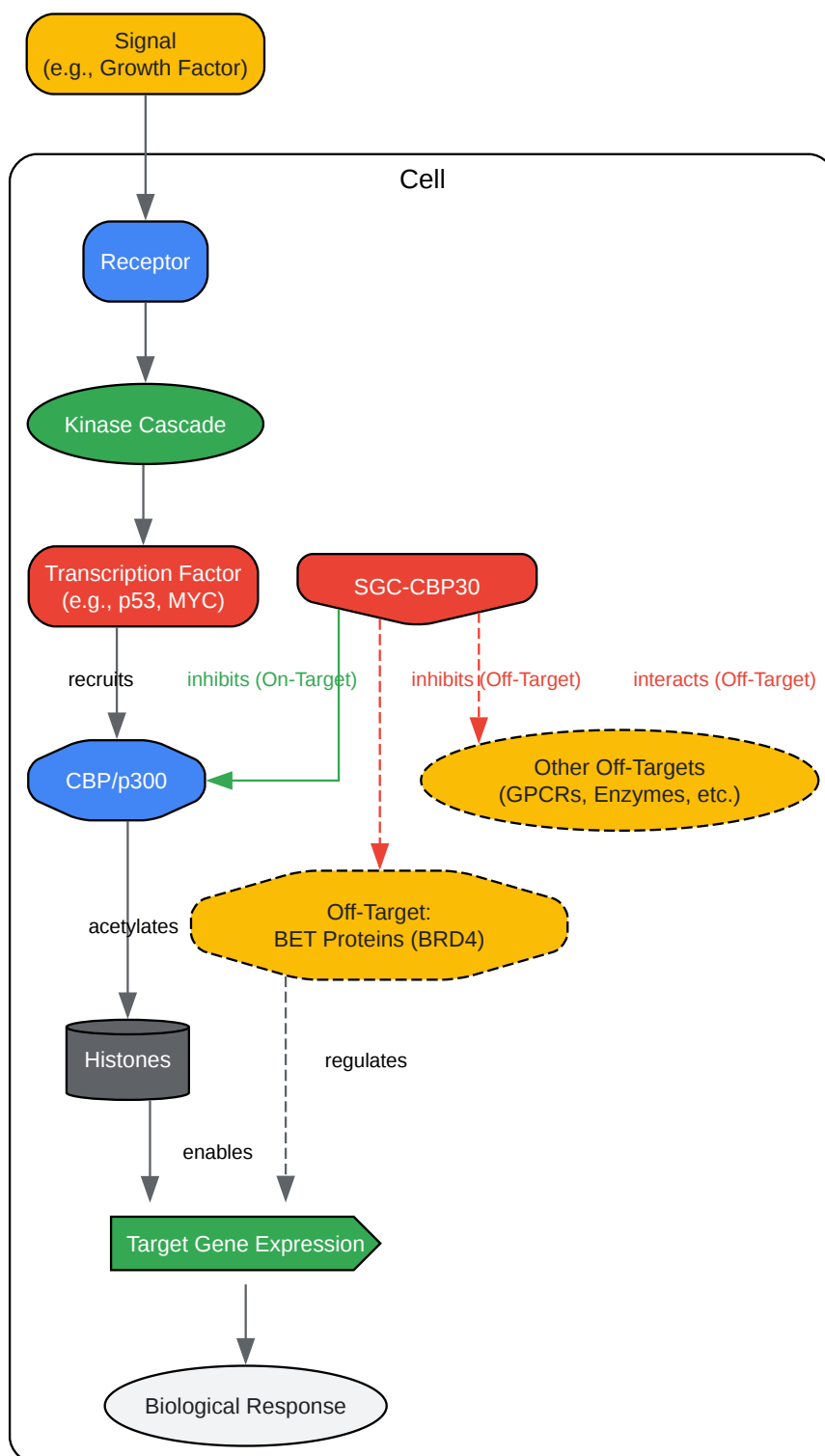
### Protocol 1: Differential Scanning Fluorimetry (DSF) for Off-Target Screening

- Objective: To assess the binding of **SGC-CBP30** to a panel of purified bromodomains by measuring changes in protein melting temperature ( $\Delta T_m$ ).
- Methodology:
  - Protein Preparation: Purified bromodomain proteins are buffered in 10 mM HEPES pH 7.5, 500 mM NaCl.[10]
  - Assay Setup: In a 96-well plate, combine 2  $\mu$ M of each bromodomain protein with 10  $\mu$ M of **SGC-CBP30**. [6][10]
  - Fluorescent Dye: Add SYPRO Orange dye (1:1000 dilution) to each well.[10]
  - Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[10]
  - Data Acquisition: Measure fluorescence at each temperature interval (excitation: 465 nm, emission: 590 nm).[10]
  - Data Analysis: Fit the fluorescence data to a Boltzmann equation to determine the melting temperature ( $T_m$ ). A significant increase in  $T_m$  in the presence of **SGC-CBP30** indicates binding.[10]

## Protocol 2: NanoBRET™ Assay for Cellular Target Engagement

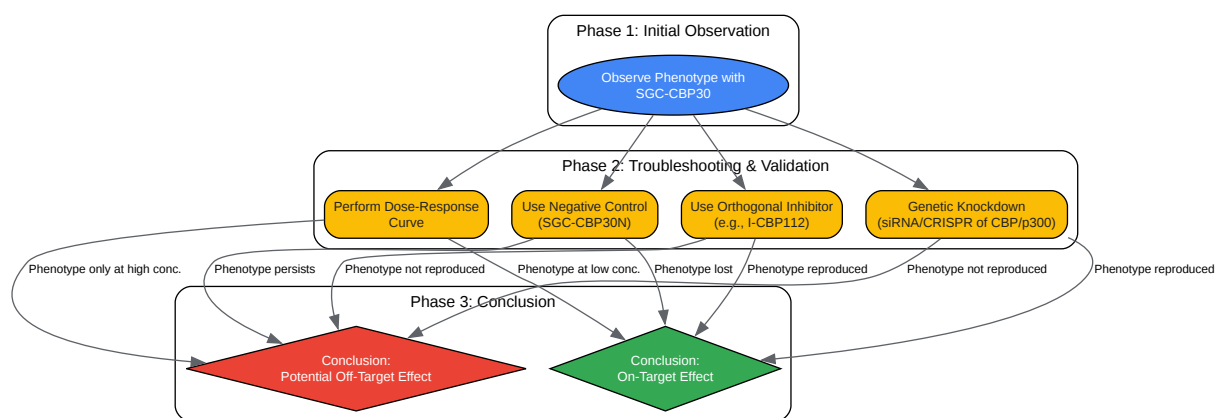
- Objective: To quantify the displacement of a histone H3.3-HaloTag fusion protein from a CBP bromodomain-NanoLuc® luciferase fusion protein in live cells by **SGC-CBP30**.
- Methodology:
  - Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the CBP bromodomain-NanoLuc® fusion and the Histone H3.3-HaloTag® fusion.[\[6\]](#)
  - Compound Treatment: Plate the transfected cells and treat with a serial dilution of **SGC-CBP30**.[\[6\]](#)
  - NanoBRET™ Measurement: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate to the cells.
  - Signal Detection: Measure both donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
  - Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.[\[6\]](#)

## Mandatory Visualization



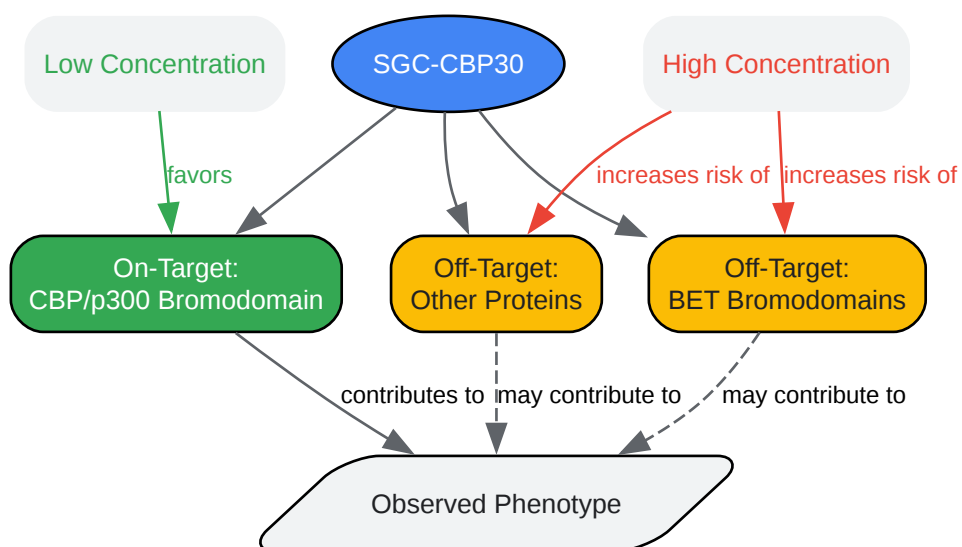
[Click to download full resolution via product page](#)

Caption: On-target and potential off-target pathways of **SGC-CBP30**.



[Click to download full resolution via product page](#)

Caption: Workflow for validating on-target effects of **SGC-CBP30**.



[Click to download full resolution via product page](#)



Caption: Logical relationships of **SGC-CBP30** activity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe SGC-CBP30 | Chemical Probes Portal [chemicalprobes.org]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. elifesciences.org [elifesciences.org]
- 15. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential off-target effects of SGC-CBP30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#potential-off-target-effects-of-sgc-cbp30]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)